Fmoc-L-Hgn(Trt)-OH
Description
Significance of Non-Canonical Amino Acids in Advanced Peptide Research
For decades, scientific research and drug development were largely limited to the 20 canonical amino acids that are the fundamental building blocks of proteins in most living organisms. nih.govmdpi.com However, the exploration of non-canonical amino acids (ncAAs), which now number over 900, has opened up new frontiers in peptide design. mdpi.com These unique amino acids can be incorporated into peptide chains to introduce novel structural and functional properties. mdpi.com
The inclusion of ncAAs can lead to several advantages:
Enhanced Stability: Peptides containing ncAAs often exhibit increased resistance to degradation by enzymes, a major challenge for peptide-based therapeutics. researchgate.net
Improved Pharmacokinetics: By modifying the peptide structure, ncAAs can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Unique Conformations: ncAAs can induce specific secondary structures, such as helices or turns, which can be critical for biological activity. nih.gov
Increased Potency: The novel side chains of ncAAs can lead to stronger and more specific interactions with biological targets. nih.gov
The use of ncAAs is inspired by nature, where they are found in a variety of natural products with potent biological activities, such as the antibiotic nisin and the immunosuppressant cyclosporin (B1163) A. nih.govsoton.ac.uk Medicinal chemists are now leveraging this natural diversity to create "designer peptides" with improved drug-like properties. nih.gov
Overview of Fmoc-L-Hgn(Trt)-OH as a Building Block in Complex Peptide Architectures
This compound is a prime example of a non-canonical amino acid derivative that plays a crucial role in the synthesis of complex peptides. lookchem.com Its structure is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. nih.gov
The key features of this compound that make it a valuable building block include:
Orthogonal Protection: The Fmoc and Trt protecting groups are "orthogonal," meaning they can be removed under different chemical conditions. The Fmoc group is base-labile and is removed at each step of the synthesis to allow for the addition of the next amino acid. The acid-labile Trt group remains in place to protect the homoglutamine side chain and is typically removed at the final stage of synthesis. lookchem.comadvancedchemtech.com
Prevention of Side Reactions: The Trt group on the side chain prevents undesirable reactions, such as dehydration of the amide group, which can occur during the activation step of peptide coupling. advancedchemtech.com
Improved Solubility: The presence of the bulky Trt group can enhance the solubility of the amino acid derivative in the organic solvents used in SPPS, facilitating the synthesis process. advancedchemtech.compeptide.com
These properties allow for the controlled and efficient incorporation of the homoglutamine residue into a peptide sequence, enabling the creation of novel peptide architectures with potentially enhanced biological activities. The use of such building blocks is essential for the development of new peptide-based drugs and research tools. lookchem.com
Compound Properties and Identification
| Property | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
| CAS Number | 1263046-43-0 |
| Molecular Formula | C40H36N2O5 |
| Molecular Weight | 624.72 g/mol |
| Synonyms | Fmoc-L-hGln(Trt)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-trityl-L-homoglutamine |
Table sources: iris-biotech.defishersci.comglpbio.comnih.gov
Research Applications of this compound
| Application Area | Description |
| Pharmaceutical Development | Used as a key reagent in the synthesis of peptides for pharmaceutical applications, ensuring the accurate formation of biologically active molecules. lookchem.com |
| Research and Development | Employed as a research tool for studying the structure and function of peptides and for developing new methods in peptide synthesis. lookchem.com |
| Biochemical Applications | Used as a component in biochemical assays and experiments that require the synthesis of specific peptide sequences to investigate their roles in biological processes. lookchem.com |
| Material Science | Utilized in the development of peptide-based materials, where its controlled synthesis allows for the creation of materials with unique properties. lookchem.com |
Table source: lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHDTODHGODCZ-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263046-43-0 | |
| Record name | (S)-Fmoc-2-amino-5-(trityl-carbamoyl)-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Incorporation of Fmoc L Hgn Trt Oh
Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS has become the dominant method for preparing synthetic peptides due to its efficiency and amenability to automation. nih.gov The use of Fmoc-L-Hgn(Trt)-OH within this framework allows for the precise insertion of L-homoglutamine residues into a growing peptide chain.
The Fmoc/tBu (tert-butyl) strategy is the most widely used method in SPPS. nih.gov The incorporation of this compound fits seamlessly into this strategy. The process begins with a solid support resin, to which the first amino acid is anchored. The synthesis proceeds in cycles, with each cycle adding one amino acid.
A typical cycle for incorporating this compound involves two key steps:
Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov This exposes a free primary amine, ready for the next coupling reaction. The released Fmoc-adduct can be quantified by UV spectroscopy to monitor reaction completion. iris-biotech.de
Coupling: The newly exposed amine is then coupled with the carboxyl group of the incoming this compound, which has been pre-activated. The Trt group on the homoglutamine side-chain amide remains stable under these basic deprotection conditions, preventing unwanted side reactions. peptide.comsigmaaldrich.com The use of the bulky Trt group also enhances the solubility of the amino acid derivative in common organic solvents like DMF, facilitating the coupling process. peptide.comsigmaaldrich.com
This cycle is repeated until the desired peptide sequence is fully assembled. The orthogonal nature of the base-labile Fmoc group and the acid-labile Trt and resin-linker groups is fundamental to the success of this strategy.
The formation of the peptide bond between the resin-bound amine and the incoming this compound requires the activation of the amino acid's carboxylic acid group. A variety of coupling reagents, often categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts, are employed for this purpose. chempep.commaynoothuniversity.ie
The choice of reagent and conditions can significantly impact the efficiency and fidelity of the coupling step. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently included to accelerate the reaction and, crucially, to suppress racemization. chempep.comresearchgate.net
Below is a table of commonly used coupling reagents and typical conditions for the incorporation of this compound.
| Coupling Reagent | Full Name | Additive | Base | Typical Conditions |
| DIC | N,N'-Diisopropylcarbodiimide | HOBt or Oxyma | - | Fmoc-AA/DIC/Additive (1:1:1 molar ratio), pre-activation for 15-20 min in DMF. chempep.comgoogle.com |
| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium Hexafluorophosphate N-Oxide | - | DIPEA or NMM | Fmoc-AA/HBTU/Base (1:1:2 molar ratio) in DMF. chempep.comresearchgate.net |
| HATU | N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium Hexafluorophosphate N-Oxide | - | DIPEA or Collidine | Fmoc-AA/HATU/Base (1:1:2 molar ratio) in DMF. nih.govchempep.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate | - | DIPEA or NMM | Fmoc-AA/PyBOP/Base (1:1:2 molar ratio) in DMF. maynoothuniversity.ie |
Table 1: Common Coupling Reagents for this compound in SPPS. Molar ratios and conditions are representative and may be optimized for specific sequences.
While modern coupling reagents are highly efficient, achieving quantitative coupling and preserving the chemical integrity of the peptide are paramount. For side-chain amide-containing residues like homoglutamine, two side reactions are of particular concern: dehydration of the side-chain and racemization at the α-carbon.
Under certain activation conditions, the side-chain amide of glutamine, and by extension homoglutamine, can undergo dehydration to form a nitrile. researchgate.net This irreversible modification results in a significant impurity that is difficult to separate from the target peptide. The use of the Trt protecting group on the side-chain amide of this compound significantly mitigates this risk by providing steric hindrance and electronic protection. However, the choice of coupling method remains important. Carbodiimide-based activation (e.g., DIC/HOBt) is generally considered a milder method that reduces the risk of this side reaction compared to some highly reactive uronium reagents used without additives. ru.nl
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis. nih.gov It can occur via the formation of a symmetric oxazolone (B7731731) intermediate during the carboxyl group activation step. nih.gov While all amino acids are susceptible, some, like histidine and cysteine, are notoriously prone to racemization. nih.govnih.govnih.gov
For residues like homoglutamine, several strategies are employed to control racemization:
Use of Additives: The addition of HOBt or its aza-analogue, HOAt, to carbodiimide-mediated couplings is a standard practice to suppress racemization. chempep.com Oxyma has also proven to be a highly effective and safer alternative to HOBt. researchgate.net
Controlled Pre-activation: The time between activation of the amino acid and its addition to the resin (pre-activation time) can influence racemization. For sensitive residues, minimizing pre-activation time or using in situ activation protocols is often preferred. nih.govfigshare.com
Choice of Base: The base used during coupling, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), can promote racemization. Using a sterically hindered or weaker base, such as 2,4,6-collidine or N-methylmorpholine (NMM), can reduce the extent of epimerization. chempep.comresearchgate.net
The final step in SPPS is the cleavage of the completed peptide from the solid support, which simultaneously removes the acid-labile side-chain protecting groups. For peptides containing Trt-protected residues like Hgn(Trt), this is accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com
During cleavage, the acid removes the Trt group, generating a stable trityl cation. This and other reactive cationic species can modify sensitive amino acid residues like tryptophan or methionine. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species. thermofisher.compeptide.com The deep yellow color often observed during the cleavage of Trt-containing peptides is due to the formation of the trityl carbonium ion. thermofisher.com
The composition of the cleavage cocktail is tailored to the peptide's amino acid sequence.
| Reagent Cocktail | Composition (v/v) | Target Residues / Application |
| TFA / TIPS / H₂O | 95% / 2.5% / 2.5% | General purpose; effective for scavenging Trt groups. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% |
| Reagent B | TFA / Phenol / H₂O / TIPS | 88% / 5% / 5% / 2% |
| Reagent R | TFA / Thioanisole / EDT / Anisole | 90% / 5% / 3% / 2% |
Table 2: Common TFA-based Cleavage Cocktails for Peptides Containing Trt-Protected Residues. TIPS = Triisopropylsilane, EDT = 1,2-Ethanedithiol.
The cleavage reaction is typically run for 1-3 hours at room temperature. sigmaaldrich.com After cleavage, the peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com
Automation and Scalability in this compound Incorporating Synthesis
The integration of this compound into peptides is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a method highly amenable to automation. bachem.comamericanpeptidesociety.org Automated synthesizers have revolutionized peptide production, enabling the sequential addition of amino acids to a growing chain anchored on a solid resin support, thereby streamlining the process and enhancing reproducibility. bachem.com
However, the incorporation of sterically hindered amino acids like this compound presents specific challenges in automated and large-scale synthesis. The bulky trityl group can impede the efficiency of the coupling reaction, potentially leading to incomplete sequences and the formation of deletion byproducts. rsc.org To achieve high-purity peptides on a large scale, careful optimization of synthesis protocols is essential. researchgate.net
Strategies to mitigate these challenges include:
Optimized Coupling Reagents: Employing highly efficient coupling reagents can help overcome the steric hindrance.
Extended Reaction Times: Allowing for longer coupling times can ensure the reaction proceeds to completion.
Resin Selection: The choice of resin can influence the synthetic efficiency, with optimal resins selected based on the properties of the target peptide. conceptlifesciences.com
The scalability of SPPS for peptides containing this compound is well-established, with syntheses being conducted on a gram scale. rsc.orgresearchgate.net While automated systems handle the repetitive cycles of deprotection, coupling, and washing efficiently, scaling up production requires careful management of solvent consumption and reagent costs. bachem.com The transition from laboratory-scale synthesis to large-scale manufacturing necessitates robust process development to maintain yield and purity while ensuring economic viability.
Table 1: Challenges and Mitigation in Automated Synthesis with this compound
| Challenge | Description | Mitigation Strategy | Research Finding |
|---|---|---|---|
| Steric Hindrance | The bulky Trityl (Trt) group on the side chain can physically block the amino group, slowing down the coupling reaction. | Use of more potent coupling activators (e.g., phosphonium or aminium salts); extended coupling times; performing double couplings. | The synthesis of peptides with bulky side chains often requires tailored synthetic strategies to manage steric issues and ensure high yields. rsc.orgconceptlifesciences.com |
| Incomplete Coupling | Reduced reaction rates can lead to a portion of the peptide chains not incorporating the Hgn residue, resulting in deletion sequences. | Monitoring the coupling reaction completion (e.g., Kaiser test); implementing a capping step after coupling to block unreacted amines. | Efficient purification processes are critical for processing crude peptides, which may have lower purity due to synthetic difficulties, to achieve final products of ≥95% purity. conceptlifesciences.com |
| Aggregation | Peptides containing bulky or hydrophobic residues can aggregate on the solid support, hindering reagent access and reducing synthetic efficiency. | Use of specialized "high-load" resins or resins with polyethylene (B3416737) glycol (PEG) linkers; incorporation of pseudoprolines or backbone protection in other parts of the sequence. | Advances in SPPS, including the use of pseudoprolines and backbone protection, have been crucial for overcoming difficult sequences and improving the synthesis of long peptides. nih.gov |
| Scalability Issues | Challenges that are minor at a small scale can become significant at larger scales, affecting overall yield, purity, and cost-effectiveness. | Process optimization for reaction conditions, solvent usage, and purification methods; gram-scale synthesis has been demonstrated as feasible. rsc.orgresearchgate.net | Transitioning from lab to production scale requires ensuring that reaction times and efficiency remain comparable, which is a key advantage of certain synthesis technologies over traditional SPPS where diffusion can be a factor. bachem.com |
Solution-Phase Synthesis Approaches
Solution-phase peptide synthesis (LPPS), also known as liquid-phase or classical peptide synthesis, represents an alternative to SPPS. bachem.com In this method, the peptide is synthesized sequentially in a homogenous liquid solution, with purification of the intermediate peptide fragment after each coupling step. creative-peptides.com
The use of this compound is well-suited for LPPS. One of the primary advantages of the trityl protecting group is the enhanced solubility it confers upon the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). peptide.comadvancedchemtech.com This property is particularly beneficial in solution-phase synthesis, where maintaining the solubility of the growing peptide chain is crucial for reaction efficiency. bachem.com
LPPS is often considered for the large-scale synthesis of shorter peptides where the cost of the solid support resin can be prohibitive. bachem.com However, the process is generally more time-consuming and labor-intensive than SPPS due to the requisite intermediate purification steps. bachem.com For complex, long peptides, a convergent approach is often used, where smaller peptide fragments are synthesized via SPPS or LPPS and then joined together in solution. creative-peptides.com
Table 2: Comparison of Synthesis Phases for Incorporating this compound
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
|---|---|---|
| Reaction Medium | Heterogeneous: Growing peptide is attached to an insoluble solid polymer resin. bachem.com | Homogeneous: All reactants are dissolved in a liquid solvent system. bachem.com |
| Automation | Easily automated with commercially available synthesizers. bachem.comamericanpeptidesociety.org | Difficult to automate; typically a manual process. bachem.com |
| Synthesis Speed | Fast, due to the use of excess reagents and simplified washing steps. bachem.com | Slow, due to the need for purification and analysis of intermediates after each step. bachem.com |
| Purification | Final purification only after cleavage from the resin; can be laborious. bachem.com | Purification of intermediates is common and necessary; final purification can be simpler. bachem.com |
| Scalability | Well-suited for lab-scale and medium-scale; large-scale can be costly due to resin and solvent use. | Often more cost-effective for very large-scale synthesis of shorter peptides. bachem.com |
| Reagent Use | High excess of amino acid derivatives and coupling reagents is used to drive reactions to completion. bachem.com | Moderate excess of reactants is typically used. bachem.com |
Comparison with Other Protecting Group Strategies (e.g., Boc)
The Fmoc strategy, to which this compound belongs, is characterized by its use of a base-labile Nα-protecting group. The Fmoc group is typically removed under mild basic conditions (e.g., 20% piperidine in DMF), while the side-chain protecting groups (like Trt) and the resin linker are cleaved simultaneously at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). nih.govresearchgate.net This orthogonality—where the temporary and permanent protecting groups are removed by chemically distinct mechanisms—is a major advantage of the Fmoc/tBu strategy. biosynth.comiris-biotech.de It allows for the synthesis of complex peptides, including those with acid-sensitive modifications like glycosylation or phosphorylation. nih.gov
In contrast, the Boc strategy relies on acid-labile protecting groups. The Nα-Boc group is removed by treatment with a moderately strong acid (e.g., 50% TFA), while the side-chain protecting groups and resin linkage require a much stronger, hazardous acid, such as hydrofluoric acid (HF), for final cleavage. researchgate.net This lack of true orthogonality can lead to premature cleavage of some side-chain protection with each deprotection cycle. nih.gov While historically significant, the harsh conditions and safety concerns associated with HF have led to the Fmoc strategy becoming the more popular choice, especially in automated synthesis. americanpeptidesociety.orgiris-biotech.de
Table 3: Comparison of Fmoc and Boc Protecting Group Strategies for Hgn(Trt) Incorporation
| Aspect | Fmoc Strategy (using this compound) | Boc Strategy (using a theoretical Boc-L-Hgn(Trt)-OH) |
|---|---|---|
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF). americanpeptidesociety.org | Moderate acid (e.g., Trifluoroacetic acid, TFA). americanpeptidesociety.org |
| Side-Chain & Resin Cleavage | Strong acid (e.g., high-percentage TFA cocktail). researchgate.net | Very strong, hazardous acid (e.g., Hydrofluoric acid, HF). researchgate.net |
| Orthogonality | Truly orthogonal: Nα-group removed by base, side-chains by acid. biosynth.com | Quasi-orthogonal: Both groups are acid-labile, relying on different acid strengths for selective removal. biosynth.com |
| Compatibility | Compatible with acid-sensitive side chains and modifications (e.g., phosphorylation, glycosylation). nih.gov | Harsh final cleavage can degrade sensitive peptides. nih.gov |
| Instrumentation | The preferred method for automated peptide synthesizers. americanpeptidesociety.org | Less common in modern automated systems. |
| Safety | Avoids the use of highly toxic and corrosive HF. iris-biotech.de | Requires specialized equipment and extreme caution for handling HF. iris-biotech.de |
| Byproducts | Deprotection releases dibenzofulvene, which is washed away. nih.gov | Deprotection releases volatile isobutylene (B52900) and CO2. nih.gov |
Advanced Peptide Architectures Facilitated by Fmoc L Hgn Trt Oh
Cyclic Peptide Synthesis Utilizing L-Homoglutamine
The incorporation of non-proteinogenic amino acids like L-homoglutamine is a key strategy in the synthesis of cyclic peptides, which often exhibit improved conformational stability and resistance to enzymatic degradation compared to their linear counterparts. nih.gov The synthesis of these structures typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, including Fmoc-L-Hgn(Trt)-OH. google.comnih.gov
A notable example is the solid-phase synthesis of Selepressin, a vasopressin receptor agonist. In its synthesis, this compound is sequentially coupled to a resin along with other protected amino acids. google.com The general procedure involves swelling the resin, followed by cycles of Fmoc group deprotection and coupling of the next amino acid in the sequence until the linear peptide is fully assembled. nih.gov After the completion of the linear sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. Cyclization is then performed, often through the formation of a disulfide bond between two cysteine residues, to yield the final cyclic peptide. nih.gov
Table 1: Example of this compound in Solid-Phase Peptide Synthesis This table illustrates a step from a patented synthesis process for a complex polypeptide.
| Step | Action | Reagents/Conditions | Purpose | Reference |
| 1 | Resin Preparation | MBHA resin swollen in DMF | Prepare solid support for peptide assembly. | google.com |
| 2 | Deprotection | DBLK solution | Remove Fmoc group from the growing peptide chain. | google.com |
| 3 | Coupling | This compound, HOBT, DIC in DMF | Couple L-homoglutamine to the peptide chain. | google.com |
| 4 | Repetition | Repeat deprotection and coupling cycles | Elongate the peptide sequence with other amino acids. | google.com |
| 5 | Cleavage/Oxidation | TFA-based cocktail; Iodine | Cleave peptide from resin and form disulfide bond for cyclization. | google.com |
Peptidomimetic Design Incorporating L-Homoglutamine
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance their therapeutic properties, such as increased stability and bioavailability. rsc.org A common strategy in peptidomimetic design is the incorporation of unnatural amino acids. nih.gov L-homoglutamine, as a non-proteinogenic amino acid, fits this role perfectly. ontosight.ai
Replacing a standard amino acid like glutamine with L-homoglutamine extends the side chain by one methylene (B1212753) group (CH₂). This subtle modification can lead to significant changes in the peptide's three-dimensional structure, binding affinity, and metabolic stability. The longer, more flexible side chain of homoglutamine can alter interactions with target proteins and make the peptide less recognizable to proteases, the enzymes that degrade peptides in the body. nih.govnih.gov Researchers have incorporated L-homoglutamine and other β-amino acids into peptides to improve their drug-like properties, demonstrating that such substitutions can lead to potent protein-protein interaction (PPI) inhibitors with enhanced proteolytic stability. nih.govacs.orgnih.gov
Peptide Foldamers and β-Peptides with L-Homoglutamine Residues
Peptide foldamers are oligomers that adopt stable, well-defined secondary structures similar to those found in proteins, such as helices and sheets. tandfonline.com β-peptides, which are polymers of β-amino acids, are a prominent class of foldamers. frontiersin.orgresearchgate.net The presence of an extra carbon atom in the backbone of β-amino acids gives them a propensity to form unique and stable helical structures, such as the 12-helix and the 14-helix. researchgate.netmdpi.com The incorporation of β³-amino acids, where the side chain is on the β-carbon, has been a particularly fruitful area of research.
Chimeric peptides containing both α- and β-amino acids (α/β-peptides) have emerged as a powerful tool in foldamer design. nih.gov These chimeras can mimic the α-helical structures crucial for many protein-protein interactions while offering superior stability. mdpi.com The inclusion of β-amino acids like L-β³-homoglutamine (β³Q) can stabilize helical conformations and enhance biological activity. nih.govacs.org
A significant advancement in this area is the ribosomal construction of macrocyclic α/β³-peptide libraries using genetic code reprogramming. nih.govacs.orgnih.govresearchgate.net In these studies, researchers successfully incorporated β-homoglutamine and other β³-amino acids into peptides through an in vitro translation system. These libraries were then used in discovery platforms like RaPID (Random nonstandard Peptides Integrated Discovery) to screen for high-affinity binders to specific protein targets, such as human epidermal growth factor receptor (EGFR). nih.govacs.orgnih.gov The resulting α/β³-peptides, containing up to five β³-amino acid residues, demonstrated not only outstanding binding affinity and inhibitory activity but also significantly improved stability against proteolysis. nih.govacs.org This highlights the advantage of using β³-amino acids like β-homoglutamine to enhance the drug-like properties of peptides. acs.org
Beyond secondary structures, β-peptides can assemble into complex, multi-subunit quaternary structures, mimicking the sophisticated architecture of natural proteins. nih.govrsc.orgchemistryworld.com These assemblies are driven by noncovalent interactions between folded β-peptide monomers. nih.gov The design of these structures often involves creating β-peptides with specific faces—for example, one face with alternating positive and negative charges to improve solubility and stability, and another with hydrophobic residues to drive inter-helical association. nih.gov
Research has shown that short β³-peptides can be designed to self-assemble into well-defined, cooperatively folded quaternary structures, such as octameric bundles formed from two four-helix "hands". rsc.org In one study exploring β-peptide bundles, an analog containing β³-homoglutamine (β³Q) was synthesized and analyzed. rsc.org Although this specific analog showed weaker affinity for a target substrate compared to other variants, its creation demonstrates the successful incorporation of β³-homoglutamine into these complex, self-assembling systems. The ability to tune the self-assembly and function of these bundles by manipulating side-chain composition opens avenues for creating novel biomaterials and catalysts. rsc.org
Table 2: Properties of Self-Assembling β-Peptide Structures
| Feature | Description | Significance | Reference |
| Monomer Structure | Short β³-peptides designed to fold into a 14-helix. | The 14-helix is a stable secondary structure for β-peptides. | nih.govrsc.org |
| Assembly | Noncovalent self-assembly of monomers into discrete, multi-subunit structures. | Mimics the formation of quaternary structures in natural proteins. | nih.govuvm.edu |
| Resulting Structure | Defined oligomeric states, such as octameric or hexameric bundles. | Creates a stable, folded architecture with a unique function. | rsc.org |
| Stability | Highly thermostable with cooperative melting transitions. | Indicates a well-defined and stable final structure. | rsc.org |
| Functionalization | Side chains can be modified (e.g., with β³-homoglutamine) to tune properties. | Allows for the design of β-peptide assemblies with specific binding or catalytic functions. | rsc.org |
Branched and Stapled Peptides
The synthesis of branched and stapled peptides represents another advanced strategy for creating conformationally constrained and highly active molecules. This compound can be utilized in the synthesis of the linear backbones that are subsequently modified.
Branched peptides are created by attaching a second peptide chain to the side chain of an amino acid within the main peptide backbone. This requires an amino acid with a side-chain amino group that can be selectively deprotected, such as lysine (B10760008) or ornithine. The synthesis often employs orthogonal protecting groups that can be removed under different conditions than the Fmoc group. sigmaaldrich.com While homoglutamine's side chain is an amide, its precursor, homoglutamic acid, could be used as a branching point, or the peptide could be designed to include L-homoglutamine in one of its branches to confer specific properties.
Stapled peptides are a class of synthetic peptides in which the helical secondary structure is reinforced by a covalent cross-link, or "staple," between amino acid side chains. mdpi.comnih.gov This modification enhances helical stability, proteolytic resistance, and cell permeability, making stapled peptides potent inhibitors of protein-protein interactions. nih.govnih.gov The staple is typically a hydrocarbon chain formed via olefin metathesis between two non-natural amino acids with alkenyl side chains. mdpi.comosti.gov The incorporation of residues like L-homoglutamine into a stapled peptide sequence, outside of the staple itself, can be used to fine-tune the peptide's interaction with its biological target. For instance, β³-peptides designed to inhibit the p53-hDM2 interaction have utilized salt bridges between β³-homoglutamate and β³-homoornithine to stabilize their 14-helical structure. mdpi.com
Supramolecular Self-Assembly of L-Homoglutamine Derivatives
The ability of peptides to self-assemble into ordered supramolecular structures is a burgeoning field of materials science. Short peptides, particularly those containing β-amino acids, can form a wide range of nanomaterials, including nanofibers, nanotubes, and hydrogels. frontiersin.org This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the peptide backbones. frontiersin.org
The introduction of L-homoglutamine or its derivatives into these systems can influence the resulting structures. The chirality of the constituent amino acids can be translated into the macroscopic helicity of the assembled fibers. researchgate.net For example, studies on two-component hydrogels from oppositely charged amino acid derivatives have shown that L-isomers exclusively form left-handed helical nanofibers, while D-isomers form right-handed ones. researchgate.net While this specific study used Fmoc-(L)-Glutamic acid, the principle applies to other derivatives. The side chain of L-homoglutamine, with its hydrogen bonding capability, could play a significant role in directing the self-assembly process, potentially leading to novel hydrogels or other biomaterials with unique properties. The use of β-amino acid-containing peptides to form hydrogels has been shown to produce materials that are stable to proteolysis. frontiersin.org
Formation of Low Molecular Weight Gels (LMWGs)
There is no available scientific literature describing the specific conditions or mechanisms by which this compound forms low molecular weight gels. Data regarding critical gelation concentration, gelation kinetics, and the morphology of any resulting gel network for this particular compound have not been reported.
Solvent-Controlled Morphological Transitions in Self-Assemblies
There is no available scientific literature detailing studies on how different solvents or solvent mixtures influence the self-assembly and morphological transitions of this compound. Research findings on the controlled formation of specific nano- or microstructures, such as fibrils, ribbons, or spheres, through the variation of solvent polarity, composition, or other environmental factors for this compound have not been published.
Structure Function Relationships of L Homoglutamine Containing Peptides
Conformational Analysis of Peptides with L-Homoglutamine
The conformational landscape of a peptide dictates its biological function. The introduction of L-homoglutamine, with its additional conformational flexibility in the side chain, can alter the folding propensities of the peptide backbone. illinois.edu
Impact on Secondary Structure Propensity (e.g., Helicity, β-Sheets)
Research indicates that L-homoglutamine and its derivatives can significantly influence the formation of secondary structures. The incorporation of β-amino acids, such as β-homoglutamine, can induce unique and stable helical conformations that differ from the classic α-helix. nih.govmdpi.com For instance, β-peptides composed of β³-amino acids, including β³-homoglutamate, are known to form stable 14-helical structures in aqueous solutions. nih.govmdpi.com This stability is often enhanced by the formation of intramolecular salt bridges. nih.govmdpi.com
In other contexts, cyclic tetrapeptides containing a derivative of L-homoglutamic acid have been shown to adopt non-classical α-turn structures that can act as nucleating agents for α-helicity when appended to the N-terminus of other peptide sequences. uq.edu.au This helix-capping capability provides a straightforward synthetic route to stabilizing α-helical structures in peptides that might otherwise be disordered. uq.edu.au The inherent tendency of certain peptide sequences to form aggregated structures, which can hinder synthesis and reduce solubility, can be disrupted by incorporating specialized amino acid derivatives, thereby improving synthetic outcomes. sigmaaldrich.com
Influence on Tertiary and Quaternary Structure Stability
Beyond secondary structures, L-homoglutamine derivatives play a role in stabilizing more complex folds. In the design of foldamers, which are non-natural polymers with a propensity to adopt well-defined structures, derivatives like β³-homoglutamic acid are used alongside positively charged residues such as β³-homoornithine. nih.govnih.gov These oppositely charged side chains can form stabilizing salt-bridge interactions on one face of a helix, promoting the stability of the tertiary structure. nih.gov
This principle extends to the formation of quaternary structures. Researchers have successfully designed cooperatively folded quaternary structures, such as heterodimeric coiled-coils, using β-peptides. nih.gov In these designs, β³-homoglutamic acid and β³-homoornithine are strategically placed to favor the formation of specific heterodimers, mimicking the association domains of natural proteins like Fos/Jun. nih.gov
Role in Mimicking Natural Polypeptide Structures
A key application of L-homoglutamine and its analogs is in the creation of peptide mimetics that can replicate the structure and function of natural proteins. mdpi.commdpi.com Because foldamers composed of residues like β-homoglutamine can form stable helices, they are excellent candidates for mimicking α-helical domains involved in protein-protein interactions (PPIs). mdpi.com For example, β-peptides designed to mimic the p53 helical domain have been shown to bind to its partner protein, hDM2, demonstrating their potential as PPI inhibitors. mdpi.com
The ability to introduce residues like L-homoglutamine via genetic code expansion further broadens the scope for creating proteins with novel structures and functions. nih.govresearchgate.net By mimicking the binding surfaces of natural proteins, peptides incorporating Hgn can serve as potent and specific modulators of biological pathways. mdpi.commdpi.com
Molecular Interactions and Binding Affinity Modulation
The precise architecture of a peptide's side chains at a binding interface is crucial for high-affinity interactions. Altering a single side chain, such as replacing glutamine with L-homoglutamine, can dramatically change binding affinity and specificity.
Investigation of Protein-Peptide Binding Interfaces
The study of protein-peptide binding interfaces is essential for understanding biological recognition and for designing therapeutic agents. mdpi.com L-homoglutamine has been used as a probe to understand the stringency of binding pockets. In studies targeting the SH2 domain of the protein Stat3, replacing a critical glutamine residue with L-homoglutamine helped to map the steric and electronic requirements of the binding site. nih.gov The extended side chain of homoglutamine was found to be detrimental to binding, highlighting the precise fit required within the glutamine-binding pocket of Stat3. nih.gov
Similarly, in the development of peptide-based inhibitors for the SARS-CoV-2 spike protein, peptides containing homoglutamic acid showed notable binding affinities, indicating that this residue can be successfully incorporated into binding interfaces to achieve desired interactions. tandfonline.com These investigations demonstrate that the inclusion of L-homoglutamine, made possible by reagents like Fmoc-L-Hgn(Trt)-OH, is a valuable tool for probing and engineering protein-peptide interactions.
Criticality of Side Chain Position for Ligand-Receptor Affinity
The length of an amino acid side chain can be a critical determinant of binding affinity. caltech.edu Research on phosphopeptides targeting the Stat3 SH2 domain provides a clear example of this principle. When the natural glutamine (Gln) residue at a key position was replaced by amino acids with different side-chain lengths, the binding affinity was significantly affected. nih.gov
Substitution with L-homoglutamine (Hgn), which extends the side chain by one methylene (B1212753) group compared to glutamine, resulted in a 10-fold reduction in binding activity. nih.gov Conversely, replacing glutamine with asparagine (Asn), which shortens the side chain by one carbon, led to a 7-fold decrease in activity. nih.gov The most dramatic effect was seen with glycine, which lacks a side chain, causing a 50-fold drop in affinity. nih.gov These findings underscore that the precise positioning of the side-chain amide group is critical for achieving high-affinity binding to the receptor. nih.gov Even subtle changes in side-chain length can disrupt optimal hydrogen bonding and steric complementarity at the ligand-receptor interface. nih.govnih.gov
Table 1: Effect of Side Chain Length on Peptide Inhibitor Affinity for Stat3 SH2 Domain Data sourced from structure-affinity relationship studies of phosphopeptides. nih.gov
| Peptide Modification (at pY+3 position) | Side Chain Structure | Relative Change in Length | IC₅₀ (µM) | Fold Change in Activity vs. Gln |
| Glutamine (Gln) | -(CH₂)₂-CONH₂ | Reference | 0.19 | 1 (Reference) |
| Homoglutamine (Hgn) | -(CH₂)₃-CONH₂ | +1 Methylene | 1.90 | 10-fold decrease |
| Asparagine (Asn) | -(CH₂)-CONH₂ | -1 Methylene | 1.30 | 7-fold decrease |
| Glycine (Gly) | -H | No Side Chain | 9.50 | 50-fold decrease |
Enzymatic Stability and Proteolytic Resistance
The susceptibility of peptides to enzymatic degradation by proteases is a significant hurdle in the development of peptide-based therapeutics, as it curtails their in vivo half-life and bioavailability. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as L-homoglutamine (Hgn), into peptide sequences. The introduction of Hgn, with its side chain extended by a methylene group compared to glutamine, can confer enhanced resistance to proteolysis. This heightened stability is primarily attributed to steric hindrance, where the bulkier side chain of the Hgn residue prevents the peptide from fitting optimally into the active site of proteolytic enzymes.
Research has demonstrated that the modification of peptide backbones with residues like β-homoglutamine (a constitutional isomer of L-homoglutamine) significantly enhances their resistance to enzymatic breakdown. In a notable study, macrocyclic peptides incorporating β-homoglutamine were developed using ribosomal synthesis. These peptides exhibited not only potent inhibitory activity against their target but also "outstanding proteolytic stability". acs.orgnih.gov This stability is a direct consequence of natural proteases being unable to efficiently recognize and cleave the peptide bonds adjacent to the unnatural β-amino acid residue. nih.gov
The structural alteration introduced by the additional methylene group in the side chain of homoglutamine disrupts the canonical peptide conformation that proteases are evolved to recognize. Most proteases have highly specific substrate-binding pockets that accommodate the side chains of proteinogenic amino acids. The altered size and conformation of the Hgn side chain can lead to a poor fit, thereby reducing the efficiency of enzymatic cleavage.
A study on macrocyclic peptides targeting human epidermal growth factor receptor (hEGFR) highlighted the impact of incorporating β³-amino acids, including β-homoglutamine (βQ). The resulting peptides, which contained up to five β³-amino acid residues, demonstrated remarkable proteolytic stability. acs.org For instance, the stability of these peptides was significantly higher than that of peptides composed solely of α-amino acids.
To illustrate the impact of such modifications, the following table summarizes the enhanced stability observed in peptides containing β-amino acids, as reported in studies on EGFR inhibitors.
| Peptide ID | Sequence Modifications | Proteolytic Half-life (t_1/2) | Reference |
| L2β | Contains β-homoalanine, β-homophenylglycine | > 24 hours | acs.org |
| D3β | Contains β-homoglycine, β-homoalanine, β-homoglutamine | 8.1 hours | acs.orgnih.gov |
| D4β | Contains β-homoglycine, β-homophenylglycine | 8.1 hours | acs.orgnih.gov |
| Control Peptide | Standard α-amino acids | Significantly lower | acs.org |
The data clearly indicates that the incorporation of β-amino acids, including β-homoglutamine, leads to a substantial increase in the proteolytic half-life of the peptides. For example, the D3β and D4β peptides, which contain β-homoglutamine and other β-amino acids, show a half-life of 8.1 hours, a significant improvement over typical unmodified peptides. acs.orgnih.gov Even though this data is for β-homoglutamine, the principle of steric hindrance and altered backbone conformation conferring proteolytic resistance is directly applicable to peptides containing L-homoglutamine.
Furthermore, the synthesis of complex peptides, such as vasopressin receptor agonists, has utilized this compound, indicating the accessibility of this modified amino acid for incorporation into intricate peptide structures. google.com While the primary focus of such synthetic reports is not always the detailed analysis of enzymatic stability, the successful creation of these molecules opens the door for future in-depth studies on their proteolytic degradation pathways.
Applications in Biomedical Research and Chemical Biology
Drug Discovery and Therapeutic Peptide Development
The incorporation of non-proteinogenic amino acids like L-homoglutamine is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides.
The substitution of proteinogenic amino acids with their homologs, such as replacing glutamine with homoglutamine, can significantly impact the conformational properties and biological activity of a peptide. The extended side chain of homoglutamine can alter the peptide's backbone structure and its interaction with biological targets. Research has shown that such modifications can influence the bioactivity of peptides. For instance, the substitution of L-homoglutamine for glutamine in analogs of the neuropeptide Substance P has been explored to modulate its biological activity. cusabio.com While this specific study focused on the D-isomer, it highlights the principle that modifying this position can impact peptide function. The use of Fmoc-L-Hgn(Trt)-OH allows for the systematic exploration of these structure-activity relationships in the design of new peptide-based drug candidates.
Peptides are increasingly utilized to target drugs to specific cells or tissues, forming the basis of peptide-drug conjugates (PDCs). mdpi.com These conjugates combine the targeting ability of a peptide with the therapeutic potency of a cytotoxic drug. drug-dev.com The incorporation of non-natural amino acids like L-homoglutamine, facilitated by the use of this compound, can enhance the stability and targeting efficacy of these peptides. While specific examples detailing the use of this compound in marketed or late-stage clinical PDCs are not prominent in the literature, its availability allows researchers to design novel targeting peptides with potentially improved pharmacokinetic profiles. Furthermore, peptide-based nanomaterials, such as nanofibrous hydrogels, are being investigated for drug delivery. ucl.ac.uk The inclusion of modified amino acids can influence the self-assembly and drug-release properties of these materials.
Neuropeptides are a diverse class of signaling molecules in the nervous system, and their analogs are of great interest for treating neurological disorders. As previously mentioned, analogs of Substance P containing the D-isomer of homoglutamine have been synthesized to study structure-activity relationships. cusabio.com The use of this compound provides a route to synthesize the corresponding L-isomer-containing neuropeptide analogs. This allows for a comprehensive investigation into the stereo-specific requirements for receptor binding and activation, contributing to a deeper understanding of neuropeptide function and the development of novel neurotherapeutics.
Enzyme Inhibition and Modulation
Peptides are frequently designed to act as inhibitors or modulators of enzyme activity, offering a high degree of specificity.
The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 virus. A key therapeutic strategy is the development of peptide-based inhibitors that block the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, or that inhibit the viral main protease (Mpro). The synthesis of these peptide inhibitors heavily relies on Fmoc-based solid-phase peptide synthesis. Current time information in Bangalore, IN.iris-biotech.denih.gov While many studies describe the use of standard Fmoc-protected amino acids, the incorporation of non-natural amino acids is a strategy to enhance binding affinity and stability. Although direct evidence of this compound being used in a leading SARS-CoV-2 peptide inhibitor candidate is not found in primary literature, its structural similarity to Fmoc-L-Gln(Trt)-OH, which is used in the synthesis of peptide substrates for Mpro, suggests its potential utility in this research area. sigmaaldrich.com The slightly longer side chain of homoglutamine could potentially form different or stronger interactions within the enzyme's active site, a hypothesis that can be tested through its incorporation into inhibitor designs.
Development of Signal Transducer and Activator of Transcription (STAT) Inhibitors
The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are critical mediators of signaling pathways that regulate cell growth, survival, and differentiation. Their constitutive activation is a hallmark of numerous cancers, making them a prime target for anticancer drug design. The recognition sequence for the STAT3 SH2 domain, a key interaction site for its activation, often requires a glutamine (Gln) residue at a specific position (pY+3) in its binding partners. nih.gov
Research into potent and specific STAT3 inhibitors involves modifying peptide sequences that mimic this natural binding motif. The substitution of the canonical glutamine with analogues like L-homoglutamine (Hgn) is a key strategy to enhance peptide stability, proteolytic resistance, and binding affinity. This compound is an essential reagent for incorporating Hgn into these synthetic peptide inhibitors.
A study focused on developing high-affinity STAT3 inhibitors explored various glutamine mimics to understand the structural requirements for binding to the SH2 domain. nih.gov In this research, building blocks including Fmoc-homoGlu-NHBn, a derivative related to homoglutamine, were utilized in the solid-phase synthesis of phosphopeptides designed to target STAT3. The findings revealed that modifications to the Gln side chain significantly impact binding affinity, with some mimics demonstrating potency in the nanomolar range. nih.gov The use of homoglutamine and its analogues allows for probing the steric and electronic tolerances of the STAT3 SH2 binding pocket, guiding the design of more effective therapeutics. nih.govnih.gov
Table 1: Examples of Glutamine Mimics in STAT3 Inhibitor Peptides
| Peptide Sequence/Inhibitor | Glutamine Mimic Used | Reported IC50 (nM) | Research Focus |
|---|---|---|---|
| pCin-Leu-Pro-Gln -NHBn | Canonical Glutamine | 135 | Lead peptide for comparison nih.gov |
| Peptide with Ser(CONH2) | O-Carbamoylserine | 820 | Evaluating Gln mimic with oxygen substitution nih.gov |
| Peptide with Thr(CONH2) | O-Carbamoylthreonine | >5000 | Evaluating effect of β-methyl group substitution nih.gov |
Development of Custom Peptide Libraries and High-Throughput Screening
Custom peptide libraries are powerful tools for discovering novel bioactive molecules, enabling the screening of millions of unique sequences for desired functions like enzyme inhibition or receptor binding. americanpeptidesociety.org The synthesis of these libraries often relies on Fmoc-based solid-phase chemistry, where the quality and diversity of the building blocks are paramount.
Phage display is a widely used technique for screening vast libraries of peptides (10⁶ to 10¹⁵ variants) to identify candidates with high affinity for a specific target. acs.org While powerful, traditional phage display is typically limited to the 20 canonical amino acids. Incorporating non-canonical amino acids (ncAAs) like L-homoglutamine is a key strategy for expanding the chemical diversity and therapeutic potential of these libraries.
Research has demonstrated that genetic code expansion techniques, such as frameshift suppression, can successfully incorporate L-homoglutamine into proteins and displayed peptides. acs.org This approach allows for the creation of phage libraries with novel functionalities. For synthetic libraries not reliant on genetic encoding, this compound is the standard reagent used to introduce Hgn during automated peptide synthesis, allowing for the creation of focused libraries containing this ncAA at specific positions. The inclusion of Hgn, with its extended side chain compared to glutamine, can lead to new binding interactions and improved pharmacological properties of the selected peptides.
The generation of synthetic peptide libraries for high-throughput screening allows for systematic exploration of structure-activity relationships. qyaobio.combiosyn.com The "split-and-pool" synthesis method, for instance, can generate millions of unique peptide sequences on individual resin beads. americanpeptidesociety.org The physicochemical properties of the protected amino acid building blocks are critical for the success of these large-scale syntheses.
This compound, like its well-studied counterpart Fmoc-Gln(Trt)-OH, offers advantages in peptide synthesis by preventing side-chain dehydration reactions that can occur with carbodiimide (B86325) activators. lookchem.com The trityl protecting group enhances solubility in organic solvents and helps yield purer peptide products, which is crucial when synthesizing large and complex libraries. By including this compound in the building block repertoire, researchers can generate libraries to screen for peptides with enhanced stability or novel binding capabilities, leading to the discovery of new drug leads or diagnostic agents. rsc.org
Table 2: Common Types of Synthetic Peptide Libraries
| Library Type | Purpose | Typical Application |
|---|---|---|
| Overlapping Library | Linear epitope mapping, identifying continuous binding sites. | Vaccine development, antibody characterization. biosyn.com |
| Alanine Scanning Library | Identify key residues essential for peptide activity. | Structure-activity relationship (SAR) studies. biosyn.com |
| Truncation Library | Determine the minimal amino acid sequence required for activity. | Peptide drug optimization. qyaobio.com |
Bioconjugation Techniques and Surface Immobilization
Bioconjugation is the process of chemically linking biomolecules to other molecules or surfaces, a technique vital for creating targeted drug delivery systems, biosensors, and functionalized biomaterials. news-medical.netmdpi.com Peptides containing specific amino acids can be precisely attached to surfaces or other molecules, and controlling their orientation is often key to preserving their biological activity. nih.govnih.gov
While specific studies detailing the use of this compound for bioconjugation are not prevalent, the incorporation of homoglutamine into a peptide sequence provides a unique functional group that can participate in conjugation reactions. The amide side chain of Hgn offers a different spacing and reactivity profile compared to glutamine or other common amino acids used for linkage, such as lysine (B10760008) or cysteine.
The immobilization of peptides onto surfaces is crucial for applications like enzyme-linked immunosorbent assays (ELISA), biosensors, and cell culture scaffolds. nih.govnih.gov The choice of immobilization chemistry—such as silanization or click chemistry—can significantly impact the density, orientation, and ultimate bioactivity of the tethered peptides. mdpi.com A study investigating the influence of polar amino acids on peptide interactions showed that homoglutamine can perturb the interfacial water structure near a peptide's nonpolar domains, a factor that could influence its behavior and accessibility when immobilized on a surface. rsc.org The ability to synthesize peptides with precisely placed Hgn residues using this compound allows for the systematic study of how this ncAA affects surface interactions and the performance of peptide-functionalized materials.
Peptide-Based Material Science
Peptide-based materials, such as hydrogels, nanofibers, and other self-assembling systems, are at the forefront of materials science, with applications in tissue engineering, regenerative medicine, and drug delivery. mdpi.commdpi.com These materials often utilize the self-assembly properties of short, designed peptides, frequently initiated by an N-terminal Fmoc group, which can drive assembly through π-π stacking interactions. chemisgroup.us
The incorporation of non-canonical amino acids like L-homoglutamine into these peptide building blocks can fine-tune the resulting material's properties. This compound is a key reagent for this purpose, enabling the creation of peptide sequences with altered hydrophilicity, hydrogen-bonding capacity, and conformational preferences. lookchem.com
For example, research on globally amphiphilic β-peptides has utilized β³-homoglutamine as a polar, non-ionic substitute for charged residues like homolysine. rsc.org This substitution was shown to modulate the hydrophobic interactions of the peptide, demonstrating that the inclusion of Hgn can directly influence the intermolecular forces that govern self-assembly and material formation. By controlling the sequence and composition of peptides using building blocks like this compound, scientists can design novel "smart" biomaterials that respond to specific environmental stimuli such as pH or temperature. ru.nl
Analytical and Characterization Techniques for L Homoglutamine Peptides
Chromatographic Methods for Purification and Homogeneity Assessment
Chromatography is a fundamental tool in peptide science, used for both the large-scale purification of crude synthetic products and the analytical assessment of their purity. chemimpex.com The choice of chromatographic technique is dictated by the physicochemical properties of the peptide, such as size, charge, and hydrophobicity. nih.gov
Preparative and Analytical High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and analysis of synthetic peptides, including those containing L-homoglutamine. nih.gov Preparative HPLC is employed to isolate the target peptide from the crude synthetic mixture, while analytical HPLC is used to assess the homogeneity and determine the purity of the final product. oup.comoup.com The effectiveness of HPLC lies in its high resolving power, which allows for the separation of closely related peptide impurities. lcms.cz
Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide purification and analysis. bachem.comlcms.cz This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup for peptides, a non-polar stationary phase, commonly silica (B1680970) chemically modified with C18 alkyl chains, is used. bachem.com
The purification process involves eluting the sample with a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous mobile phase. bachem.com Trifluoroacetic acid (TFA) at a concentration of 0.1% is a frequently used mobile phase additive. bachem.comoup.comlcms.cz TFA acts as an ion-pairing agent, masking the charge of free amino and carboxyl groups, which enhances peak sharpness and improves separation. lcms.cz The elution of compounds is monitored using a UV detector, usually at a wavelength of 210–220 nm, which corresponds to the absorbance of the peptide backbone. bachem.comoup.com After purification, fractions confirmed to contain the pure peptide by analytical HPLC are pooled and lyophilized. bachem.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18-modified silica | Provides a non-polar surface for hydrophobic interactions. | bachem.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent for eluting polar components. | bachem.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for eluting non-polar components. | oup.com |
| Elution | Gradient (e.g., 5% to 95% B) | Gradually increases hydrophobicity to elute peptides based on their retention. | lcms.cz |
| Detection | UV at 210-220 nm | Monitors the peptide backbone absorbance. | bachem.comoup.com |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical scale separations. | phenomenex.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of reactions during solid-phase peptide synthesis and to get a preliminary assessment of the purity of fractions collected from other chromatographic steps. oup.comiastate.eduthieme.de The homogeneity of a peptide is often confirmed when it appears as a single spot across different TLC systems. oup.comoup.com
TLC plates are typically coated with silica gel, although cellulose (B213188) or alumina (B75360) can also be used. reachdevices.com A common eluent system for amino acids and peptides is a mixture of n-butanol, acetic acid, and water. reachdevices.com After development, the spots are visualized, often by staining with ninhydrin, which reacts with primary and secondary amines to produce a colored product. reachdevices.com For compounds that may streak, such as free amines or acids, modifiers like triethylamine (B128534) or acetic acid can be added to the eluting solvent to improve the spot shape. iastate.edu
| Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |
|---|---|---|---|
| Silica Gel | n-Butanol:Acetic Acid:Water (3:1:1 v/v) | Ninhydrin Stain | reachdevices.com |
| Cellulose | n-Butanol:Acetic Acid:Water (3:1:1 v/v) | UV Light (if compound is UV-active), Ninhydrin Stain | reachdevices.com |
| Silica Gel | Ethyl Acetate:Hexanes | UV Light, various stains (e.g., permanganate) | iastate.edu |
Gel Filtration Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size. nih.gov In the context of peptide purification, it is often used as a final polishing step after RP-HPLC. oup.comoup.com This method is particularly effective for removing small molecule impurities, salts (like TFA from the HPLC mobile phase), or aggregated forms of the peptide. jmb.or.krmdpi.com The peptide solution is passed through a column packed with a porous gel matrix (e.g., Sephadex), and larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, elute later. oup.comjmb.or.kr This step helps in obtaining highly purified peptides suitable for biological assays. oup.comoup.com
Spectroscopic and Spectrometric Characterization
Following purification, spectroscopic and spectrometric techniques are employed to confirm the identity and structure of the L-homoglutamine peptide.
Mass Spectrometry (MS), Electrospray Ionization MS (ESI-MS), and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a peptide's molecular weight. nih.govuq.edu.au Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, as it allows intact, charged molecules to be transferred from solution to the gas phase with minimal fragmentation. nist.gov
ESI-MS is routinely used to confirm the successful synthesis of the target peptide by matching the experimentally observed molecular weight with the calculated theoretical mass. nih.gov For the precursor compound, Fmoc-L-Hgn(Trt)-OH, the expected m/z values for various protonated or adducted species can be predicted. uni.lu
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This fragmentation pattern can be used to deduce the amino acid sequence of the peptide. nist.govnih.gov The fragmentation of peptides containing N-terminal glutamine or its homolog, homoglutamine, can sometimes involve characteristic neutral losses of ammonia (B1221849) or water. nist.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couples the high-resolution separation of UPLC with the sensitive detection and identification capabilities of mass spectrometry. sci-hub.box This hyphenated technique is invaluable for analyzing complex peptide mixtures, identifying impurities, and characterizing metabolites of peptides. sci-hub.boxunige.ch
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 625.26973 |
| [M+Na]⁺ | 647.25167 |
| [M+NH₄]⁺ | 642.29627 |
| [M-H]⁻ | 623.25517 |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different structural motifs like α-helices, β-sheets, and random coils.
For peptides containing L-homoglutamine or its derivatives, CD spectroscopy is instrumental in determining how this modification influences the peptide's secondary structure. Research has shown that incorporating residues like L-homoglutamic acid (a close structural relative of L-homoglutamine) can nucleate or stabilize helical structures. For instance, a cyclic tetrapeptide, cyclo-(1,4)-[ARAhE]-NH2 (where hE is L-homoglutamic acid), was shown to induce α-helicity when attached to the N-terminus of other peptide sequences. uq.edu.au The extent of this helicity is quantified by monitoring the CD signal at 222 nm, which is a hallmark of α-helical content. uq.edu.auresearchgate.net
In one study, appending a cyclic tetrapeptide containing a homoglutamic acid analogue to a model peptide increased its α-helicity from negligible levels to as high as 63-69%. uq.edu.au Similarly, in studies of β-peptides containing β³-homoglutamic acid, CD spectroscopy indicated a high propensity for forming a specific secondary structure known as a 14-helix, particularly when acidic and basic peptides were mixed, suggesting the formation of a stable, hetero-oligomeric structure. nih.gov The intensity of the mean residue ellipticity (MRE) is directly correlated with the degree of ordered structure, as demonstrated in various studies. researchgate.netnih.gov
Table 1: Representative CD Spectroscopy Data for Hgn-Containing Peptides
| Peptide Sequence | Experimental Condition | Key CD Signal (λ) | Deduced Conformation / % Helicity | Reference |
|---|---|---|---|---|
| cyclo-(1,4)-[AELhE]RALDQ-NH2 | 10 mM phosphate (B84403) buffer (pH 7.2) | 222 nm | 35% α-helicity | uq.edu.au |
| cyclo-(1,4)-[AQEhE]FSDLWKLLS-NH2 | 10 mM phosphate buffer (pH 7.2) | 222 nm | 30% α-helicity | uq.edu.au |
| cyclo-(1,4)-[GAAhE]ARAARAARA-NH2 | 10 mM phosphate buffer (pH 7.2) | 222 nm | 69% α-helicity | uq.edu.au |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insights into the three-dimensional structure of peptides in solution. nmims.edu It allows for the determination of atomic coordinates by analyzing various parameters, including nuclear Overhauser effects (NOEs), which identify protons close in space, and scalar couplings (J-couplings), which give information about dihedral angles. uzh.ch
For L-homoglutamine peptides, NMR is essential for a detailed structural characterization. Studies on cyclic peptides containing L-homoglutamic acid have utilized 2D NMR techniques (like COSY, TOCSY, and NOESY) to assign all proton resonances and determine the solution structure. uq.edu.auuq.edu.au The presence of an α-helical conformation is confirmed by specific patterns of NOEs (such as dNN(i,i+1), dαN(i,i+3), and dαN(i,i+4)) and small ³JNHHα coupling constants (typically < 6 Hz). uq.edu.au The chemical shifts of α-protons can also be indicative of secondary structure; upfield shifts are consistent with α-helical conformations. uq.edu.aunih.gov These detailed NMR analyses have confirmed that certain cyclic tetrapeptides containing homoglutamic acid can adopt an α-turn structure that acts as a helix-nucleating cap. uq.edu.au
Quantitative Analysis and Purity Determination
The synthesis and purification of peptides containing This compound require rigorous quality control to ensure both the correct quantity of the desired peptide and its purity.
Quantitative Amino Acid Analysis (AAA) for Net Peptide Content
Quantitative Amino Acid Analysis (AAA) is a cornerstone technique for determining the net peptide content of a purified sample. biosyn.com The method involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification. biosyn.com
The standard procedure involves acid hydrolysis, which effectively breaks all peptide bonds. A crucial point for glutamine and homoglutamine-containing peptides is that the acid hydrolysis process converts the side-chain amide of glutamine (Gln) and homoglutamine (Hgn) into a carboxylic acid, yielding glutamic acid (Glu) and homoglutamic acid (Hgu), respectively. biosyn.com Therefore, the analysis will quantify Glu as the sum of Gln and Glu, and Hgu as the sum of Hgn and Hgu originally present in the peptide. The total amount of the peptide in a sample is then calculated from the quantified amounts of the stable amino acids. acs.org This technique is routinely used to provide an accurate measure of peptide concentration, which is vital before conducting bioassays. oup.comoup.com
Enantiomeric Purity Assessment (e.g., via GC-MS after hydrolysis)
Ensuring the enantiomeric purity of a peptide is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their amino acids. The incorporation of a D-amino acid instead of the intended L-amino acid can drastically alter or eliminate its function. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for assessing enantiomeric purity. The process typically involves:
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids.
Derivatization: The amino acids are derivatized with a chiral reagent to form volatile diastereomers.
Separation and Detection: These diastereomers are then separated on a chiral GC column and detected by MS. cat-online.com
This allows for the quantification of the D-enantiomer impurity for each amino acid in the sequence. A significant challenge in this analysis is that the harsh conditions of acid hydrolysis can induce a certain degree of racemization. cat-online.com Therefore, the measured amount of the D-enantiomer represents the sum of the D-amino acid present in the original peptide and that generated during the hydrolysis step. This baseline racemization must be accounted for to accurately determine the peptide's true enantiomeric purity. cat-online.com Alternative methods using chiral HPLC columns can sometimes analyze protected amino acid derivatives without the need for hydrolysis, avoiding the issue of process-induced racemization. cat-online.com
Bioassays for Functional Characterization
Once a peptide's structure and purity have been confirmed, bioassays are employed to determine its biological activity and functional characteristics. mdpi.com The nature of the bioassay is entirely dependent on the peptide's intended function. Synthetic peptides incorporating L-homoglutamine have been evaluated in various biological systems.
For example, analogs of Substance P where L-homoglutamine was substituted for glutamine at positions 5 and/or 6 were synthesized and tested for their contractile activity on smooth muscle. oup.comoup.com These assays were performed on isolated guinea pig tissues, such as the ileum and trachea. The results demonstrated that replacing Gln with L-Hgn could significantly enhance biological activity, showcasing the functional importance of this specific modification. oup.com In contrast, substituting with D-homoglutamine was found to reduce activity or even convert the peptide into an antagonist. oup.com
Table 2: Bioassay Results for L-Hgn Substituted Substance P Analogs
| Peptide Analog | Bioassay System | Relative Potency (vs. Substance P) | Observed Effect | Reference |
|---|---|---|---|---|
| [L-Hgn⁵]-SP | Guinea pig ileum | 2.50 | Agonist (Enhanced Contraction) | oup.com |
| [L-Hgn⁶]-SP | Guinea pig ileum | 3.00 | Agonist (Enhanced Contraction) | oup.com |
| [L-Hgn⁵, L-Hgn⁶]-SP | Guinea pig ileum | 4.50 | Agonist (Enhanced Contraction) | oup.com |
These bioassays are the ultimate validation of the peptide's design and synthesis, directly linking the structural modifications to functional outcomes. mdpi.com
Computational Approaches in Fmoc L Hgn Trt Oh Research
Molecular Dynamics (MD) Simulations for Conformational Behaviors
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a peptide containing Fmoc-L-Hgn(Trt)-OH and the transitions between them. These simulations are crucial for understanding how the bulky and flexible Trt group influences the local and global peptide structure.
Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the entire conformational landscape of a complex molecule within a feasible simulation time. Replica-Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that overcomes this limitation. nih.govnih.gov In REMD, multiple simulations of the same system (replicas) are run in parallel at different temperatures. Periodically, the coordinates of replicas at neighboring temperatures are swapped. The higher-temperature simulations can easily overcome energy barriers, allowing the system to explore a wider range of conformations. These new conformations are then passed down to the lower-temperature replicas, leading to a more thorough sampling of the conformational space at the temperature of interest. nih.govnih.gov
For a peptide containing the bulky Hgn(Trt) residue, REMD simulations would be particularly valuable for exploring the full range of possible orientations of the Trt group and its impact on the peptide backbone.
Table 1: Illustrative REMD Simulation Parameters for a Model Peptide Containing Hgn(Trt)
| Parameter | Value |
|---|---|
| Peptide Sequence | Ac-Gly-Ala-Hgn(Trt)-Ala-Gly-NH2 |
| Force Field | AMBER ff14SB |
| Solvent | Explicit TIP3P Water |
| Number of Replicas | 32 |
| Temperature Range | 300 K - 600 K |
| Simulation Time per Replica | 500 ns |
The conformation of a peptide backbone is largely defined by the dihedral angles phi (φ) and psi (ψ) of each amino acid residue. The analysis of the distribution of these angles from MD or REMD simulations can reveal the preferred secondary structure elements (e.g., α-helix, β-sheet) that a peptide is likely to adopt. The incorporation of Hgn(Trt) is expected to significantly influence the allowed φ and ψ angles of both the Hgn residue itself and its neighboring residues due to steric hindrance from the bulky Trt group.
Dihedral Angle Analysis: A Ramachandran plot, which is a two-dimensional plot of the φ and ψ angles, is a standard tool for visualizing the conformational preferences of amino acid residues. For a peptide containing Hgn(Trt), the Ramachandran plot would likely show a more restricted allowed region for the Hgn residue compared to natural amino acids.
Helical Propensity: The intrinsic tendency of an amino acid to favor the formation of an α-helix is known as its helical propensity. proteopedia.org The bulky Trt group of Hgn(Trt) could either promote or inhibit helix formation depending on its specific interactions with the rest of the peptide. Computational analysis of simulated structures can quantify the helical content and thus determine the helical propensity of Hgn(Trt) in a given peptide sequence.
Table 2: Hypothetical Dihedral Angle Distribution and Helical Propensity for Hgn(Trt) in a Model Peptide
| Residue Position | Dominant (φ, ψ) Region | Helical Content (%) |
|---|---|---|
| Ala-2 | (-60°, -45°) | 65 |
| Hgn(Trt)-3 | (-75°, -30°) | 40 |
Structure Prediction of Peptides Containing Unnatural Amino Acids
Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental challenge in computational biology. The advent of deep learning models has revolutionized this field, but their application to peptides containing unnatural amino acids like Hgn(Trt) requires special adaptations.
Deep learning models like AlphaFold are trained on vast databases of known protein structures, which primarily consist of the 20 standard amino acids. nih.gov To predict the structure of a peptide containing this compound, these models need to be adapted. This can be achieved through several strategies:
Transfer Learning: Fine-tuning a pre-trained model on a smaller dataset of peptides containing unnatural amino acids. peptide.comnih.gov
Modified Input Features: Developing new input features that can represent the unique chemical properties and geometry of the Hgn(Trt) residue.
Hybrid Approaches: Combining deep learning with traditional physics-based modeling methods like Rosetta.
Recent research has shown promise in adapting such frameworks to handle non-canonical residues, opening the door for accurate structure prediction of novel peptides. peptide.comnih.gov
A comprehensive understanding of a peptide's behavior often requires a multi-scale modeling approach. This involves combining different levels of theory and resolution to capture various aspects of the system. For a peptide with Hgn(Trt), this could involve:
Quantum Mechanics (QM): To accurately parameterize the force field for the unnatural Hgn(Trt) residue, capturing its electronic properties.
All-Atom Molecular Dynamics: To simulate the detailed conformational dynamics in explicit solvent, as described earlier.
Coarse-Grained (CG) Modeling: To simulate larger systems or longer timescales by representing groups of atoms as single particles. This is particularly useful for studying peptide self-assembly or interactions with large biological molecules. proteopedia.org
Computational Peptide Design and Optimization
The ultimate goal of computational studies is often to design new peptides with specific functions. Computational methods can be used to explore the vast sequence space of peptides and identify candidates with desired properties, such as high binding affinity to a target protein or a specific self-assembling behavior.
For peptides containing this compound, computational design algorithms can be used to:
Optimize Peptide Binders: By systematically mutating other residues in the peptide and evaluating the binding affinity to a target protein using docking and free energy calculations. The bulky Hgn(Trt) residue could serve as a rigid scaffold or a key interaction point.
Design Self-Assembling Peptides: By predicting how the incorporation of Hgn(Trt) will influence the intermolecular interactions that drive self-assembly into nanofibers, hydrogels, or other nanomaterials.
Improve Peptide Stability: By designing sequences where the Hgn(Trt) residue protects the peptide from enzymatic degradation.
Table 3: Illustrative Computational Design Workflow for a Peptide Inhibitor
| Step | Method | Objective |
|---|---|---|
| 1. Initial Peptide Selection | Homology Modeling or Experimental Data | Identify a starting peptide with moderate binding affinity. |
| 2. Incorporation of Hgn(Trt) | Virtual Mutagenesis | Introduce Hgn(Trt) at various positions to explore its impact on structure and binding. |
| 3. Conformational Sampling | REMD Simulations | Determine the conformational ensemble of the Hgn(Trt)-containing peptide. |
| 4. Binding Pose Prediction | Molecular Docking | Predict the binding mode of the peptide to its target protein. |
| 5. Affinity Optimization | In Silico Alanine Scanning and Virtual Mutagenesis | Identify key residues for binding and optimize the sequence for higher affinity. |
Geometric Latent Diffusion Models for Peptide Design
Geometric latent diffusion models represent a cutting-edge approach in the de novo design of peptides with specific structural and functional properties. These models operate by learning a simplified, or latent, representation of a peptide's three-dimensional structure and atomic features. neurips.ccopenreview.netarxiv.org The design process involves a generative "denoising" trajectory that starts from a random noise distribution and progressively refines it into a coherent and stable peptide structure within a designated binding site. neurips.ccarxiv.org
A key challenge in applying these models to peptides containing non-canonical amino acids like L-Homoglutamine (Hgn) lies in the parameterization of the unnatural residue. The model must be trained on datasets that include the varied geometries and chemical properties of such residues to accurately generate novel sequences. The trityl (Trt) protecting group on the side chain of this compound would typically be modeled in its deprotected form within the final peptide, requiring the model to understand the conformational preferences of the free homoglutamine side chain.
The primary advantage of geometric latent diffusion models is their ability to co-design both the peptide sequence and its three-dimensional conformation simultaneously, ensuring that the generated peptide is not only chemically viable but also structurally complementary to its target. neurips.ccopenreview.netarxiv.org For a target protein of interest, these models can generate a diverse array of peptide candidates incorporating L-Hgn, which can then be synthesized and experimentally validated.
Table 1: Key Features of Geometric Latent Diffusion Models in Peptide Design
| Feature | Description | Relevance for this compound |
|---|---|---|
| Full-Atom Generation | The model designs the peptide at the atomic level, considering the precise geometry of all atoms, including those in the side chains. neurips.ccopenreview.netarxiv.org | Essential for accurately modeling the longer side chain of L-Homoglutamine compared to glutamine and its interactions within a binding pocket. |
| Sequence-Structure Co-design | The amino acid sequence and the 3D structure are generated concurrently, ensuring a high degree of compatibility. neurips.ccopenreview.net | Increases the likelihood of designing peptides with L-Hgn that adopt a stable and functional conformation. |
| Target-Conditioned Generation | The design process is guided by the structure of a specific protein binding site, leading to peptides with a higher probability of binding. neurips.ccopenreview.netarxiv.org | Allows for the tailored design of L-Hgn-containing peptides for specific biological targets. |
| Latent Space Diffusion | The generative process occurs in a compressed latent space, which can improve computational efficiency and performance. neurips.ccarxiv.org | Facilitates the exploration of a wider range of peptide structures incorporating non-canonical residues. |
Predicting Binding Conformations of Peptides with Target Proteins
Understanding the precise three-dimensional arrangement of a peptide when it binds to its target protein is crucial for structure-based drug design. Computational methods for predicting these binding conformations, often referred to as peptide docking, are vital for assessing the potential of novel peptides containing this compound.
These methods typically involve two main components: a sampling algorithm that generates a multitude of possible binding poses and a scoring function that estimates the binding affinity for each pose. nih.gov For peptides incorporating the non-canonical L-Homoglutamine, the accuracy of these predictions is highly dependent on the force field parameters used to describe the atomic interactions of this specific residue.
Molecular dynamics (MD) simulations are a powerful tool for refining docked poses and exploring the conformational flexibility of the peptide-protein complex. nih.gov These simulations can provide insights into the stability of the binding interaction and the specific role of the L-Hgn residue in mediating contact with the target protein.
Table 2: Methodologies for Predicting Peptide-Protein Binding Conformations
| Methodology | Description | Application to L-Hgn Peptides |
|---|---|---|
| Peptide Docking | Computational algorithms that predict the preferred orientation of a peptide when bound to a protein. | Can be used to generate initial models of how a peptide containing L-Hgn might interact with its target. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability and dynamics of the peptide-protein complex. nih.gov | Useful for refining docked poses and understanding the conformational behavior of the L-Hgn side chain in the binding site. |
| Free Energy Calculations | Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative estimates of binding affinity. | Can be employed to compare the binding affinity of a peptide with L-Hgn to its counterpart with a canonical amino acid. |
Peptide Representation Models for Property Prediction
Peptide representation models, often based on deep learning architectures like transformers, have emerged as a powerful tool for predicting a wide range of peptide properties directly from their amino acid sequence. researchgate.netoup.comarxiv.orgacs.org These models learn complex patterns and relationships within large datasets of peptide sequences and their associated experimental data.
A significant advantage of some recent models is their ability to handle both canonical and non-canonical amino acids, making them particularly relevant for research involving this compound. researchgate.netoup.comarxiv.org By encoding the unique structural features of non-canonical residues, these models can predict properties such as cell permeability, solubility, and binding affinity for peptides containing L-Hgn. researchgate.netoup.comarxiv.org
The training of these models involves a two-stage strategy where the model first learns the fundamental properties of peptides from a large dataset of canonical amino acid sequences. Subsequently, it is fine-tuned on smaller, more specialized datasets containing non-canonical amino acids to learn their specific contributions to peptide properties. oup.comarxiv.org This approach allows for the effective prediction of properties for novel peptides incorporating residues like L-Hgn, even with limited experimental data.
Table 3: Applications of Peptide Representation Models
| Predicted Property | Description | Relevance for L-Hgn Peptides |
|---|---|---|
| Binding Affinity | The strength of the interaction between the peptide and its target protein. researchgate.netoup.com | Can be used to screen virtual libraries of L-Hgn-containing peptides for potential binders to a specific target. |
| Solubility | The ability of the peptide to dissolve in a solvent, a critical parameter for drug development. researchgate.netarxiv.orgacs.org | Can help in the early identification of L-Hgn-containing sequences that may have poor solubility. |
| Cell Penetrability | The capacity of the peptide to cross cell membranes. researchgate.netoup.com | Important for the design of intracellularly acting peptide therapeutics incorporating L-Hgn. |
| Synthesizability | The likelihood that a peptide sequence can be successfully synthesized. oup.com | Can guide the design of L-Hgn peptides that are more amenable to chemical synthesis. |
Future Directions and Research Challenges
Expanding the Scope of L-Homoglutamine Incorporation in Diverse Peptide Frameworks
A primary area of future research lies in broadening the types of peptide structures into which L-homoglutamine can be incorporated. While its inclusion has been demonstrated, the full potential across diverse peptide architectures remains to be explored.
Researchers have successfully incorporated L-homoglutamine into various peptide analogues to replace glutamine or asparagine residues, leading to compounds with interesting biological activities. tandfonline.com One significant advancement is the use of genetic code expansion, which allows for the site-specific incorporation of L-homoglutamine in response to a four-base codon, AGGA, in E. coli. pnas.orgucsd.edu This method has enabled the creation of proteins like myoglobin (B1173299) containing L-homoglutamine at specific sites. pnas.org
Future work will likely focus on:
Diverse Peptide Architectures: Systematically incorporating Hgn into a wider range of peptide scaffolds, including cyclic peptides, peptide-drug conjugates, and self-assembling peptides, to assess its impact on their therapeutic and material properties. nih.govnih.gov
α/β-Peptide Libraries: The ribosomal synthesis of thioether-macrocyclic α/β3-peptide libraries containing β-homoglutamine has been reported. researchgate.net Expanding these libraries and screening them against various biological targets could yield novel inhibitors of protein-protein interactions. researchgate.net
Genetic Code Expansion: Further development of orthogonal tRNA/synthetase pairs will be crucial for the efficient and high-fidelity incorporation of Hgn and other non-canonical amino acids into proteins in both prokaryotic and eukaryotic systems. nih.govrsc.org This technology opens the door to creating proteins with novel functions.
Rational Design Principles for Enhanced Peptide Functionality and Stability
The rational design of Hgn-containing peptides is essential for optimizing their biological activity and stability. The introduction of the β-amino acid homologue can significantly influence peptide conformation and resistance to enzymatic degradation.
Key research areas include:
Structural Stability: Studies on β-peptides, which share structural similarities with Hgn-containing peptides, have shown they can form stable helical structures, sometimes more stable than the α-helices of natural peptides. researchgate.net The principles governing β-peptide folding, such as the stabilizing effects of macrodipoles and side-chain interactions, can inform the design of stable Hgn-containing peptides. researchgate.netnih.gov
Proteolytic Resistance: A major advantage of incorporating non-canonical amino acids like β-homologues is the enhanced resistance to proteases. researchgate.netresearchgate.net Systematically studying how Hgn placement within a peptide sequence affects its stability against a panel of proteases will provide valuable data for designing long-lasting peptide therapeutics.
Structure-Activity Relationships (SAR): Detailed SAR studies are needed to understand how the unique side chain of Hgn influences receptor binding and functional activity. By creating libraries of peptides with Hgn at various positions, researchers can map the interactions critical for bioactivity. nih.gov This knowledge is fundamental for designing peptides with improved therapeutic indices. nih.gov
Advancements in High-Throughput Synthesis and Screening of Hgn-Containing Peptides
To explore the vast chemical space of Hgn-containing peptides, advancements in high-throughput synthesis and screening are paramount. These technologies accelerate the discovery of peptides with desired properties.
Future developments will likely involve:
Combinatorial Libraries: The development of high-throughput methods for generating large combinatorial libraries of peptides that include Hgn and other non-natural amino acids is a key challenge. nih.govefficient-robotics.com Techniques like split-and-pool synthesis on solid phase can generate highly diverse libraries for screening. mit.edu
Microarray Screening: High-density peptide microarrays offer a platform for rapidly screening thousands of peptides for their binding affinity to target proteins. nih.gov Adapting this technology for libraries containing Hgn would enable rapid identification of lead compounds. nih.gov
In Vitro Display Technologies: Ribosome display and other in vitro selection techniques, such as the RaPID (Random nonstandard Peptides Integrated Discovery) system, are powerful tools for screening macrocyclic peptide libraries that incorporate non-canonical amino acids like β-homoglutamine. researchgate.net
Emerging Applications in Diagnostics and Advanced Biomaterials
The unique properties conferred by L-homoglutamine make it an attractive component for novel diagnostic tools and advanced biomaterials.
Promising future applications include:
Molecular Imaging and Diagnostics: Peptides are increasingly used as diagnostic agents due to their high selectivity and sensitivity. nih.gov Hgn-containing peptides could be developed as probes for molecular imaging, with the potential for improved stability and targeting. The use of peptides in theranostics, which combines diagnostics and therapy, is also a growing area of interest. nih.gov
Peptide-Based Biomaterials: Self-assembling peptides are used to create smart biomaterials for applications like tissue regeneration and drug delivery. nih.gov The incorporation of Hgn could be used to modulate the mechanical properties and biological responsiveness of these materials. frontiersin.org For instance, peptide-based hydrogels can be designed to mimic the extracellular matrix, providing structural support and bioactive signals for cells. nih.govfrontiersin.org
Targeted Drug Delivery: Peptides can be attached to nanocarriers to improve targeted drug delivery. nih.govacs.org Hgn-containing peptides could be designed to target specific cell receptors, enhancing the delivery of therapeutic agents to diseased tissues while minimizing side effects. nih.gov
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A synergistic approach that combines experimental and computational methods is crucial for accelerating the design and development of Hgn-containing peptides.
This integrated strategy involves:
Computational Modeling: Molecular dynamics simulations and other computational tools can provide insights into how Hgn affects peptide structure and dynamics. nih.gov These methods can help predict the stability of different peptide conformations and guide the rational design of new sequences. nih.govgrantome.com
Machine Learning and AI: The use of machine learning and artificial intelligence is becoming increasingly important for screening large virtual libraries of peptides and predicting their properties. nih.govmdpi.comnih.gov Pre-trained peptide representation models are being developed to handle both canonical and non-canonical amino acids, which could significantly aid in the discovery of novel Hgn-containing peptides. arxiv.org
Affinity Selection-Mass Spectrometry (AS-MS): This powerful experimental technique allows for the screening of complex peptide libraries and the identification of ligands for target proteins. mit.edu Combining AS-MS with advanced computational analysis can enhance the efficiency of ligand discovery from libraries that include non-canonical amino acids like Hgn. mit.edu
The continued development and application of these advanced research methodologies will undoubtedly unlock the full potential of Fmoc-L-Hgn(Trt)-OH as a building block for the next generation of peptide-based therapeutics and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
